![molecular formula C21H19NO4 B2381270 Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 851292-43-8](/img/structure/B2381270.png)
Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid
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Overview
Description
“Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” is a biochemical used for proteomics research . It has a molecular formula of C21H19NO4 and a molecular weight of 349.38 .
Molecular Structure Analysis
The molecular structure of “Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” is defined by its molecular formula, C21H19NO4 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
“Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid” has a molecular weight of 349.38 and a molecular formula of C21H19NO4 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Hydrogel Formation
The compound can be used in the formation of biofunctional hydrogel materials. These materials can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .
Biomedical Applications
The compound has potential biomedical applications. It can be used in the fabrication of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The compound can be used in tissue engineering. For instance, Fmoc-K3 hydrogel, which is a more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Peptide Synthesis
The compound can be used in peptide synthesis. The synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method is described .
Proteomics Research
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides.
Mode of Action
It’s known that α,β-unsaturated imines and alkynes can be used to produce a resourceful reaction cascade piloting the development of highly substituted 1,2,3,6-tetrahydropyridines .
Result of Action
It’s known that electrocyclization via resonance stabilization occurs and is followed by reduction through acid/borohydride stimulation .
Safety and Hazards
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,6-10,19H,5,11-13H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZYISLKDUHKRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-1,2,5,6-tetrahydropyridine-3-carboxylic acid | |
CAS RN |
851292-43-8 |
Source
|
Record name | N-Fmoc-guvacine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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